N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219185-15-5
VCID: VC4334751
InChI: InChI=1S/C18H15FN4OS2.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H
SMILES: C1=CSC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Molecular Formula: C18H16ClFN4OS2
Molecular Weight: 422.92

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

CAS No.: 1219185-15-5

Cat. No.: VC4334751

Molecular Formula: C18H16ClFN4OS2

Molecular Weight: 422.92

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride - 1219185-15-5

Specification

CAS No. 1219185-15-5
Molecular Formula C18H16ClFN4OS2
Molecular Weight 422.92
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H15FN4OS2.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H
Standard InChI Key IFOWPXVFVIJUMZ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl

Introduction

Molecular Formula:

The exact molecular formula is not explicitly stated in the sources but can be deduced from its structural components.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions:

  • Formation of the Imidazole Derivative:

    • Imidazole derivatives are often synthesized via cyclization reactions involving diamines and aldehydes under acidic or basic conditions.

  • Introduction of the Benzo[d]thiazole Unit:

    • Benzo[d]thiazole structures are commonly prepared by cyclizing substituted anilines with sulfur-containing reagents such as Lawesson's reagent or phosphorus pentasulfide.

  • Coupling with Thiophene-2-Carboxamide:

    • Amide bond formation typically involves coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to link the thiophene and amine groups.

  • Salt Formation:

    • Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).

Applications and Biological Relevance

While specific applications for this compound are not directly mentioned in the provided sources, compounds with similar structural motifs have been explored for:

  • Pharmaceutical Applications:

    • Imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties.

    • Benzo[d]thiazole derivatives have shown promise in targeting cancer cells due to their ability to interact with DNA and enzymes.

  • Potential as Drug Candidates:

    • The combination of imidazole and benzo[d]thiazole units suggests potential for activity against diseases such as cancer or microbial infections.

    • Fluorinated compounds often exhibit enhanced pharmacokinetic properties, including increased metabolic stability and membrane permeability.

Example Studies:

  • Similar benzo[d]thiazole derivatives have demonstrated cytotoxicity against human cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .

  • Thiophene-based carboxamides have been investigated for their role in enzyme inhibition and receptor binding .

Analytical Characterization

To confirm the identity and purity of such compounds, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyDetermines molecular structure via hydrogen and carbon environments .
Mass SpectrometryConfirms molecular weight and fragmentation patterns .
IR SpectroscopyIdentifies functional groups through characteristic absorption bands .
X-ray CrystallographyProvides detailed three-dimensional structural information .

Challenges in Synthesis

The synthesis of complex molecules like this one often faces challenges such as:

  • Low yields due to multiple reaction steps.

  • Sensitivity of intermediates to moisture or oxygen.

  • Difficulty in purifying closely related byproducts.

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